Fmoc-Phe(2-F)-OH
Description
Contextualization of Unnatural Amino Acids in Peptide Science
The 20 canonical, or proteinogenic, amino acids encoded by the genetic code provide the fundamental building blocks for proteins in all known organisms. frontiersin.org However, the chemical diversity offered by their side chains is limited. Unnatural amino acids (UAAs), also referred to as non-proteinogenic amino acids, are those that are not incorporated into proteins through the standard cellular translation machinery. cpcscientific.combiosynth.com These can be naturally occurring in organisms like bacteria and fungi or, more commonly, created synthetically in the laboratory. biosynth.comnih.gov
The incorporation of UAAs into synthetic peptides is a powerful strategy in drug discovery and materials science. cpcscientific.comsigmaaldrich.com Peptides composed solely of natural amino acids often face limitations as therapeutic agents, including poor stability in the body due to rapid degradation by proteolytic enzymes. iris-biotech.denih.gov By introducing UAAs, scientists can design peptides and peptidomimetics with fundamentally altered and improved properties. sigmaaldrich.com These modifications can lead to enhanced metabolic stability, increased potency, improved bioavailability, and greater target selectivity. iris-biotech.decpcscientific.com The vast structural variety of available UAAs allows for the fine-tuning of peptide structure, such as imposing conformational constraints or introducing novel functionalities for specific biological interactions. cpcscientific.com
The Strategic Role of Fluorine Substitution in Amino Acid Design
Among the various modifications available for creating unnatural amino acids, the substitution of hydrogen with fluorine has become a prominent strategy in medicinal chemistry and peptide design. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is exceptionally strong. These characteristics impart unique and often beneficial properties to organic molecules. iris-biotech.de The introduction of fluorine into amino acids can profoundly influence their biological activity and physicochemical behavior. numberanalytics.com
Key effects of fluorination in amino acid and peptide design include:
Enhanced Stability : The strength of the C-F bond can increase the metabolic stability of a peptide by making it more resistant to enzymatic degradation. numberanalytics.comresearchgate.net
Modulation of Physicochemical Properties : Fluorination can alter a molecule's lipophilicity, polarity, and pKa, which can in turn affect its binding affinity to biological targets and its pharmacokinetic profile. iris-biotech.deenamine.net For instance, while heavily fluorinated groups are hydrophobic, the introduction of a single fluorine atom can introduce a polar character. acs.org
Conformational Control : The steric and electronic effects of fluorine can influence the conformational preferences of the amino acid side chain and the peptide backbone, which can be used to stabilize specific secondary structures like β-turns. iris-biotech.deacs.org
Probing and Imaging : As fluorine is virtually absent in biological systems, the 19F isotope serves as a highly sensitive and non-perturbing probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing detailed studies of peptide and protein structure, dynamics, and interactions. iris-biotech.denih.gov
The impact of fluorination is highly context-dependent, relying on the number of fluorine atoms and their precise location within the amino acid structure. acs.orgmdpi.com This allows for the rational design and fine-tuning of peptides for specific applications. mdpi.com
Historical Development and Current Research Trajectories of Fmoc-Phe(2-F)-OH
The exploration of fluorinated amino acids began as early as the 1950s, with studies on their incorporation into bacterial proteins. iris-biotech.ded-nb.info The subsequent development of robust methods for solid-phase peptide synthesis and the synthesis of a wide array of non-natural amino acid building blocks paved the way for their systematic use in peptide engineering. frontiersin.orgnih.gov The creation of Fmoc-protected amino acids like this compound was a critical step, enabling their straightforward incorporation into peptide sequences using standard automated synthesizers. chemimpex.comontosight.ai
Current research involving this compound and other fluorinated amino acids is dynamic and expanding. Research is focused on several key areas:
Novel Synthesis Methods : Chemists are continually developing more efficient and selective methods for synthesizing fluorinated amino acids, including techniques like transition metal-catalyzed and electrochemical fluorination. numberanalytics.com
Therapeutic Agent Development : Fluorinated amino acids are being incorporated into peptides to develop new therapeutic agents with improved efficacy, such as antibiotics, antivirals, and anti-cancer drugs. numberanalytics.com
Protein Engineering and Stability : Researchers are using fluorinated amino acids to engineer proteins with enhanced thermal and chemical stability, which is crucial for industrial biocatalysis and the development of robust protein-based therapeutics. nih.govd-nb.info
Materials Science : The unique self-assembling properties of fluorinated peptides are being explored for the creation of novel nanomaterials and hydrogels. numberanalytics.com
The ongoing investigation into fluorinated amino acids promises to further unlock their potential, driven by the dual trends of peptides being more widely accepted as drugs and fluorine's established role in optimizing drug candidates. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Fmoc-L-Phe(2-F)-OH, Fmoc-2-fluoro-L-phenylalanine | chemimpex.com |
| CAS Number | 205526-26-7 | chemimpex.com |
| Molecular Formula | C₂₄H₂₀FNO₄ | chemimpex.com |
| Molecular Weight | 405.4 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 120 - 124 °C | chemimpex.com |
| Optical Rotation | [a]D20 = -45 ± 2 ° (c=1 in DMF) | chemimpex.com |
| Purity | ≥ 99.5% (Chiral HPLC) | chemimpex.com |
| Storage | 0-8 °C | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOAMSIDCQWEW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370353 | |
| Record name | Fmoc-Phe(2-F)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-26-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Phe(2-F)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Methodologies for the Synthesis and Incorporation of Fmoc Phe 2 F Oh
Stereoselective Synthetic Routes to 2-Fluorophenylalanine Derivatives
The synthesis of enantiomerically pure 2-fluorophenylalanine is a critical first step before its N-terminal protection with the Fmoc group. Various stereoselective methods have been developed to control the chirality at the α-carbon.
One prominent method involves the asymmetric C-alkylation of glycine (B1666218) and alanine (B10760859) Schiff base complexes . For instance, Ni(II) complexes of Schiff's bases derived from chiral auxiliaries, such as (S)-2-N-[(N'-benzylprolyl)amino]benzophenone, have been successfully used. The alkylation of these chiral nickel complexes with fluorine-substituted benzyl (B1604629) halides provides a highly stereoselective and relatively rapid route to (S)-o-, m-, and p-fluorophenylalanines. nih.gov Modifications to the chiral auxiliary, such as introducing electron-donating or-withdrawing substituents, have been explored to enhance stereoselectivity and reduce reaction times. nih.gov
Another effective strategy is the stereoselective benzylation of imidazolidinone chiral auxiliaries . For example, the benzylation of (S)-imidazolidinone ((S)-Boc-BMI) with 2-fluorobenzyl bromide, followed by acidic hydrolysis, yields (S)-2-amino-3-(2-fluorophenyl)propanoic acid. sigmaaldrich-jp.com Similarly, a one-pot double alkylation of a chiral auxiliary with benzyl iodides, followed by removal of the auxiliary and treatment with Fmoc-OSu, has been used to produce N-protected 2-fluoro- and 2,6-difluorophenylalanine derivatives in quantitative yields. mdpi.com
The Erlenmeyer azalactone synthesis provides another route, though it often results in racemic products that require subsequent resolution. This method involves the multicomponent reaction of 2-fluorobenzaldehyde, acetylglycine, and acetic anhydride (B1165640) to form an azalactone. Subsequent hydrolysis and catalytic hydrogenation yield the racemic difluorinated phenylalanine. The enantiomers can then be separated through selective enzymatic hydrolysis. sigmaaldrich-jp.com
More advanced methods include the Negishi cross-coupling of an aryl halide with a zinc homoenolate of a protected iodoalanine, catalyzed by a palladium(0) complex. This versatile method provides a range of fluorinated phenylalanine products with high enantioselectivity and acceptable yields. sigmaaldrich-jp.commdpi.com Additionally, radiolabeled derivatives like 2-[¹⁸F]-fluoro-ʟ-phenylalanine have been synthesized for applications in positron emission tomography (PET). These syntheses often start from a suitable precursor that undergoes a nucleophilic ¹⁸F-fluoride exchange. sigmaaldrich-jp.commdpi.comacs.org
Table 1: Comparison of Stereoselective Synthetic Routes for 2-Fluorophenylalanine Derivatives
| Method | Key Reagents/Auxiliaries | Stereoselectivity | Advantages | Disadvantages/Challenges | Reference(s) |
|---|---|---|---|---|---|
| Asymmetric C-alkylation | Ni(II) complex of Schiff's base, (S)-BPB chiral auxiliary | High (avg. 90% de) | High stereoselectivity, relatively fast reaction | Requires stoichiometric chiral auxiliary | nih.gov |
| Stereoselective Benzylation | (S)-imidazolidinone ((S)-Boc-BMI) | High | Good yields, established methodology | Multi-step process | sigmaaldrich-jp.commdpi.com |
| Erlenmeyer Azalactone | Acetylglycine, Acetic Anhydride | Produces racemic mixture | Simple, uses common reagents | Requires subsequent resolution step | sigmaaldrich-jp.com |
| Negishi Cross-Coupling | Pd(0) catalyst, Zn homoenolate of protected iodoalanine | High | Versatile, high enantioselectivity | Requires organometallic reagents | sigmaaldrich-jp.commdpi.com |
| Radiofluorination | [¹⁸F]Fluoride, Cu-mediated methods | Racemization-free (with specific methods) | Produces PET tracers | Requires specialized radiochemistry facilities | sigmaaldrich-jp.commdpi.comacs.org |
Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-Phe(2-F)-OH
Solid-phase peptide synthesis (SPPS) is the most common methodology for assembling peptides, and the Fmoc/tBu strategy is the predominant approach. nih.govscielo.org.mx The incorporation of this compound follows the standard SPPS cycle: Fmoc deprotection, amino acid coupling, and washing. The presence of the fluorine atom on the phenyl ring can influence the properties of the resulting peptide, often enhancing stability and modulating biological activity. chemimpex.comresearchgate.net
Coupling Reagents and Efficiency: The choice of coupling reagent is crucial for ensuring high coupling efficiency and minimizing side reactions. For the incorporation of this compound, standard coupling reagents are generally effective. These include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium (B103445) salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govrsc.org Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive such as Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) are also widely used and are considered a greener alternative to benzotriazole-based additives. rsc.orgacs.org
While specific quantitative data on the coupling efficiency of this compound is not extensively documented, analogies can be drawn from other sterically similar or electronically modified amino acids. For instance, the coupling of sterically hindered or unusual amino acids often benefits from more potent activating reagents like HATU or from extended coupling times. Microwave-assisted SPPS can also enhance coupling efficiency and reduce reaction times. researchgate.net
Potential Challenges:
Racemization: Phenylglycine and its derivatives are known to be susceptible to racemization during SPPS, particularly during the base-mediated Fmoc deprotection step and, to a lesser extent, during coupling. mdpi.comresearchgate.net The increased acidity of the α-proton in such residues facilitates epimerization. While phenylalanine is generally less prone to racemization than phenylglycine, the electron-withdrawing effect of the ortho-fluorine in this compound could potentially increase the acidity of the α-proton, making it a point of consideration. Using milder deprotection conditions or coupling reagents known to suppress racemization, such as DIC/Oxyma Pure, can be a prudent strategy. researchgate.netrsc.org
Solubility and Aggregation: The incorporation of hydrophobic amino acids can lead to on-resin aggregation of the growing peptide chain, resulting in incomplete reactions. nih.gov While the fluorine atom can increase hydrophobicity, the effect of a single fluorine substitution on aggregation is sequence-dependent. chemimpex.com Strategies to overcome aggregation include the use of "greener" or alternative solvent systems like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or N-butylpyrrolidinone (NBP), or the incorporation of backbone modifications like pseudoprolines. acs.orgacs.orgnih.gov
Table 2: Common Coupling Reagents for this compound in SPPS
| Coupling Reagent System | Activator Type | Key Features | Potential Considerations | Reference(s) |
|---|---|---|---|---|
| HATU/DIPEA | Uronium/Aminium Salt | High coupling efficiency, fast kinetics | Higher cost, potential for racemization with sensitive residues | sigmaaldrich-jp.comnih.gov |
| HBTU/DIPEA | Uronium/Aminium Salt | Widely used, effective | Benzotriazole-based (explosive hazard) | uni-regensburg.de |
| PyBOP/DIPEA | Phosphonium Salt | Effective for hindered couplings | Benzotriazole-based | nih.govrsc.org |
| DIC/Oxyma Pure | Carbodiimide/Additive | "Greener" alternative, low racemization | Slower kinetics compared to uronium salts | rsc.orgacs.org |
Solution-Phase Peptide Synthesis Strategies Incorporating this compound
Solution-phase peptide synthesis (SolPS), while historically preceding SPPS, is experiencing a resurgence for large-scale synthesis and the preparation of complex peptides that are challenging to make on a solid support. researchgate.netresearchgate.netlibretexts.org The key challenge in SolPS is the purification of intermediates after each coupling and deprotection step.
The incorporation of this compound in solution follows the fundamental principles of protecting the N-terminus (with Fmoc) of one amino acid and the C-terminus (often as a methyl or benzyl ester) of another, followed by carbodiimide-mediated coupling. libretexts.org After coupling, the protecting groups are selectively removed to allow for chain elongation.
Coupling and Solubility: Coupling reagents used in SPPS, such as DIC/HOBt or T3P® (Propylphosphonic Anhydride), are also applicable in solution. researchgate.netlibretexts.org A significant hurdle in SolPS is the decreasing solubility of the growing protected peptide chain in organic solvents, which can lead to incomplete reactions and difficult purification. nih.govsci-hub.se The hydrophobicity of the Fmoc group and the fluorinated phenyl ring of this compound can contribute to this issue. nih.govchemimpex.com
To address solubility challenges, strategies such as using highly solubilizing protecting groups or performing the synthesis in more accommodating solvent systems are employed. sci-hub.se For example, a study on the synthesis of a biphalin (B1667298) analog containing p-F-Phe utilized solution-phase methods, highlighting its feasibility for peptides containing fluorinated phenylalanine residues. researchgate.net Liquid-Phase Peptide Synthesis (LPPS), a hybrid approach where a solubilizing tag is attached to the C-terminus, allows for reaction in a homogeneous phase followed by precipitation for purification, combining the advantages of both SPPS and SolPS. researchgate.net
Chemoenzymatic and Biosynthetic Approaches for Fluorinated Amino Acid Integration
Chemoenzymatic and biosynthetic methods offer highly selective and environmentally benign alternatives to purely chemical synthesis for producing and incorporating fluorinated amino acids.
Enzymatic Synthesis of 2-Fluorophenylalanine: Enzymes can be used to synthesize fluorinated amino acids with high stereoselectivity. For example, phenylalanine aminomutase (PAM) from Taxus chinensis catalyzes the addition of ammonia (B1221849) to (E)-cinnamic acid derivatives. By using o-fluoro-(E)-cinnamic acid as a substrate, this enzyme can produce (S)-2-fluorophenylalanine with excellent enantioselectivity (>99% ee). sigmaaldrich-jp.commdpi.com Other enzymatic routes include the use of transaminases or deracemization processes on racemic fluorinated precursors. chemimpex.com
Biosynthetic Incorporation: The direct incorporation of fluorinated amino acids into proteins can be achieved in vivo. This typically involves using an auxotrophic bacterial strain (e.g., an E. coli strain that cannot synthesize phenylalanine) and supplementing the growth medium with 2-fluorophenylalanine. The cellular protein synthesis machinery then incorporates the analog in place of phenylalanine. rsc.org While this method has been demonstrated for 2-fluorophenylalanine, it generally leads to global substitution at all phenylalanine positions. rsc.org
More advanced techniques for site-directed incorporation involve the expansion of the genetic code. This uses an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system and specifically recognizes the non-canonical amino acid (e.g., a fluorophenylalanine) and incorporates it in response to a unique codon, such as an amber stop codon (UAG).
Precursor-Directed Biosynthesis: In some microbial systems, feeding fluorinated precursors can lead to their incorporation into natural products. For instance, fermentation of the fungus Trichoderma arundinaceum in media containing ortho-fluorophenylalanine resulted in the biosynthesis of new alamethicin (B1591596) F50 derivatives containing the fluorinated amino acid. libretexts.org However, attempts to incorporate 2-fluorophenylalanine into lipopeptides produced by Bacillus sp. CS93 were unsuccessful, indicating that the success of this approach is highly dependent on the substrate specificity of the enzymes in the biosynthetic pathway. uni-regensburg.de
Table 3: Summary of Chemoenzymatic and Biosynthetic Methods
| Approach | Methodology | Key Enzyme/System | Outcome | Reference(s) |
|---|---|---|---|---|
| Enzymatic Synthesis | Stereoselective amination | Phenylalanine Aminomutase (PAM) | Enantiopure (S)-2-fluorophenylalanine | sigmaaldrich-jp.commdpi.com |
| Biosynthetic Incorporation | In vivo substitution | E. coli auxotroph | Global replacement of Phe with 2-F-Phe | rsc.org |
| Genetic Code Expansion | Site-directed incorporation | Engineered tRNA/synthetase pair | Site-specific incorporation of fluorophenylalanines | |
| Precursor-Directed Biosynthesis | Fermentation with analog | Trichoderma arundinaceum | Incorporation into alamethicin natural products | libretexts.org |
Conformational Analysis and Structural Impact of 2 Fluorophenylalanine Residues
Influence of Fluorine on Peptide Backbone and Side-Chain Conformations
The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of phenylalanine creates subtle yet significant changes in the amino acid's properties. These changes, in turn, affect the conformational preferences of the peptide backbone and the orientation of the amino acid side-chain.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the conformational landscape of peptides in solution. Both ¹H and ¹⁹F NMR techniques have been instrumental in understanding the structural impact of incorporating Phe(2-F) into peptide sequences.
¹H NMR studies on dipeptides containing 2-fluorophenylalanine, such as Phe(2-F)-Phe and Phe-Phe(2-F), have enabled the complete assignment of chemical shifts for aliphatic and aromatic protons. nih.gov Two-dimensional NMR techniques are crucial for these assignments, providing through-bond and through-space correlation data. nih.gov The chemical shifts of protons, particularly those on the α-carbon and in the side chain, are sensitive to the local electronic environment and can indicate conformational preferences. For instance, in di-fluorinated diphenylalanine (Phe(2-F)-Phe(2-F)), the methylene (B1212753) groups attached to the fluorinated phenyl ring exhibit distinct chemical shifts compared to those attached to a non-fluorinated ring. nih.gov
¹⁹F NMR is particularly powerful for studying fluorinated peptides due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which makes it an excellent probe for monitoring conformational changes. scholaris.camdpi.com The ¹⁹F chemical shift is highly sensitive to the local environment, including solvent exposure and proximity to other residues. scholaris.caacs.org Studies on proteins incorporating fluorinated phenylalanine analogues have shown that ¹⁹F NMR can reveal significant conformational heterogeneity and dynamics. acs.orgacs.org For example, in different constructs of viral proteases, the incorporation of 2-fluorophenylalanine at a specific site revealed multiple peaks in the ¹⁹F NMR spectrum, indicating the presence of different conformational states in equilibrium. acs.orgacs.org The exchange between these states can also be studied using 2D exchange spectroscopy, providing insights into the kinetics of conformational transitions. acs.org
The table below summarizes key NMR observations for peptides containing 2-fluorophenylalanine and other fluorinated amino acids, highlighting the utility of this technique in conformational analysis.
| Technique | Peptide/Protein System | Key Findings |
| ¹H and ¹³C NMR | Di- and mono-fluorinated diphenylalanines | Complete assignment of all ¹H and ¹³C chemical shifts; revealed differences in the electronic environment of methylene groups attached to fluorinated vs. non-fluorinated phenyl rings. nih.gov |
| ¹⁹F NMR | Dengue and Zika virus NS2B-NS3 proteases with 2-F-Phe | Revealed significant conformational heterogeneity and dynamics at the site of fluorination. acs.orgacs.org |
| ¹⁹F NMR | Chromatium vinosum High-Potential Iron Protein with 2-F-Phe | Observed chemical shift changes upon redox state changes, indicating sensitivity to the protein's electronic environment. acs.org |
| ¹⁹F NMR | Synthetic R1 peptide with 4-F-Phe binding to AMA1 | Significant changes in chemical shifts and line widths upon binding, demonstrating the utility of ¹⁹F NMR in studying protein-peptide interactions. mdpi.com |
Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of peptides. The incorporation of Fmoc-Phe(2-F)-OH into peptides can influence their folding into well-defined secondary structures like α-helices and β-sheets.
In the context of self-assembling peptides, CD spectroscopy has been used to characterize the formation of β-sheet structures. For instance, Fmoc-diphenylalanine (Fmoc-FF) hydrogels have been shown to exhibit CD signals characteristic of anti-parallel β-sheets. nih.gov The Fmoc group itself contributes to the CD spectrum, with distinct signals that can be monitored to understand the aggregation process. nih.gov Studies on various Fmoc-dipeptides have shown that the nature of the amino acid sequence influences the self-assembly and the resulting secondary structure, which can be monitored by CD spectroscopy. rsc.org
The table below presents findings from CD spectroscopy on peptides containing Fmoc-protected amino acids, illustrating how this technique provides insights into their secondary structure.
| Peptide System | Experimental Conditions | Key CD Spectroscopy Findings |
| Fmoc-Phe-OH | pH 8 | Spectrum consistent with a disordered or β-turn conformation. reading.ac.uk |
| Fmoc-FF hydrogel | N/A | Highlighted an anti-parallel β-sheet arrangement of the peptide building blocks. nih.gov |
| Fmoc-dipeptides | pH 7.0 phosphate (B84403) buffer | Self-assembly into hydrogels with varying secondary structural characteristics depending on the amino acid sequence. rsc.org |
X-ray crystallography provides high-resolution structural information on molecules in the solid state. While a specific crystal structure for a peptide solely containing this compound was not found in the provided search results, studies on related fluorinated peptides offer valuable insights. For example, the crystal structures of de novo-designed four-α-helix bundle proteins incorporating hexafluoroleucine have been determined. pnas.org These studies revealed that a significant number of fluorine atoms can be accommodated within a protein structure with only minimal perturbations, although the fluorinated side chains are larger than their non-fluorinated counterparts. pnas.org
Computational modeling studies of a glucagon-like peptide-1 receptor (GLP-1R) agonist containing Phe(2-F) at position 6 showed that the fluorinated side chain is inserted deep into a hydrophobic pocket of the receptor. mdpi.com This highlights how the specific placement of a fluorine atom can influence molecular interactions and binding affinity.
Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and vibrational circular dichroism (VCD), offer complementary information to NMR and CD for conformational analysis.
FTIR spectroscopy is sensitive to the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) is particularly informative, with distinct frequencies corresponding to α-helices, β-sheets, and random coil structures. nih.gov For example, FTIR studies of phenylalanine-based peptides have shown strong absorption bands around 1625 cm⁻¹, which is characteristic of anti-parallel β-sheets. researchgate.net In studies of polyelectrolyte complexes containing 4-fluorophenylalanine, FTIR revealed a peak around 1625 cm⁻¹ indicative of β-sheet formation. mdpi.com
VCD, the differential absorption of left and right circularly polarized infrared light, is a powerful technique for determining the absolute configuration of chiral molecules and for studying the solution-state structure of peptides and proteins. nih.govnih.gov VCD is sensitive to short-range order and can distinguish between different types of secondary structures, including various helical and sheet conformations. nih.gov Cryogenic gas-phase infrared spectroscopy combined with density functional theory has been used to study the interactions in proton-bound dimers of side-chain fluorinated phenylalanines, revealing how the position of the fluorine atom affects the dimer's structure and interactions. fu-berlin.dersc.org
The table below summarizes findings from vibrational spectroscopy on fluorinated peptides.
| Technique | Peptide/Protein System | Key Vibrational Spectroscopy Findings |
| FTIR | Phenylalanine based peptides | Strong absorption at 1625 cm⁻¹ and a weaker band at 1695 cm⁻¹, characteristic of anti-parallel β-sheets. researchgate.net |
| FTIR | Polyelectrolyte complexes with 4-fluoro-phenylalanine | A peak around 1625 cm⁻¹ is characteristic of β-sheet formation. mdpi.com |
| Cryogenic IR Spectroscopy | Proton-bound dimers of ortho-fluorophenylalanine | The experimental spectrum indicates that a charge-solvated structure is the prevailing interaction type. fu-berlin.de |
X-ray Crystallography and Structural Determination of this compound Containing Peptides
Effects on Peptide Secondary and Supramolecular Structures
The introduction of Phe(2-F) can have a profound impact on the propensity of a peptide to adopt specific secondary structures and to assemble into larger supramolecular architectures.
The fluorine atom in Phe(2-F) can influence the stability of α-helices. The effect of fluorination on helical propensity is complex and depends on the specific amino acid and the position of fluorination. acs.org Studies on peptides with fluorinated aliphatic amino acids have shown that increasing the number of fluorine atoms can decrease the α-helical propensity. acs.org However, some extensively fluorinated amino acids have been shown to increase the thermodynamic stability of proteins, which can be attributed to the increased hydrophobicity of the fluorinated side chain. acs.org
In the context of coiled-coil structures, which are formed by the winding of two or more α-helices, the incorporation of fluorinated amino acids into the hydrophobic core has been shown to enhance protein stability. nih.govacs.org The stabilizing effect is highly dependent on the position of the fluorinated residue within the core. nih.gov Efficient packing of the fluorous amino acid within the hydrophobic core appears to be a more significant contributor to enhanced stability than fluorocarbon-fluorocarbon interactions. nih.gov
The table below provides a summary of the effects of fluorinated amino acids on α-helical structures.
| Peptide/Protein System | Fluorinated Amino Acid | Effect on Alpha-Helical Structure |
| Four-α-helix bundle protein | Hexafluoroleucine | Increased thermodynamic stability. acs.org |
| De novo designed four-α-helix bundle | Hexafluoroleucine | Stabilizing effect is strongly dependent on the position of incorporation. nih.gov |
| Model 4-helix bundle protein | Hexafluoroleucine | Increased stability and a more structured backbone. nih.govacs.org |
Impact on Beta-Sheet Formation and Stability
The formation of β-sheets is a cornerstone of protein secondary structure and is critical in the self-assembly of many peptide-based biomaterials. These structures are stabilized by a network of backbone hydrogen bonds and interactions between side chains on adjacent strands. The substitution of canonical amino acids with fluorinated analogues has been explored as a method to enhance β-sheet stability, although the outcomes are often highly dependent on the specific context and the position of the fluorine atom. mdpi.com
The introduction of a fluorine atom can influence β-sheet stability through several mechanisms:
Hydrophobic Interactions: Fluorination generally increases the hydrophobicity of the amino acid side chain, which can strengthen the hydrophobic interactions that contribute to the stability of the β-sheet core.
Hydrogen Bonds: The strong electron-withdrawing nature of fluorine can affect the strength of nearby hydrogen bonds, a critical component of β-sheet architecture. mdpi.com
Dipolar Interactions: The polar C-F bond introduces a dipole moment that can engage in favorable interactions within the folded peptide structure. mdpi.com
However, the positional isomerism (ortho, meta, vs. para) is known to be a critical determinant of the structural outcome. nih.gov The ortho position in Phe(2-F) places the fluorine atom in close proximity to the peptide backbone, which could lead to unique steric and electronic effects compared to the meta or para isomers. Molecular dynamics simulations on all-β proteins have shown that a higher proportion of β-sheet secondary structure leads to more compact and stable protein structures, a principle that could be influenced by strategic fluorination. mdpi.com It has been generally observed that single substitutions of fluorinated amino acids within β-sheet-rich structures often lead to stabilization. fu-berlin.de
The table below summarizes findings from a study on 1,2-catechol dioxygenase where native Phenylalanine residues, some involved in β-sheet stabilization, were replaced by meta-fluorophenylalanine.
| Enzyme Variant | Substituted Amino Acid | Observed Secondary Structure Effect (CD Spectroscopy) | Noted Interaction |
|---|---|---|---|
| Wild-Type | Phenylalanine (Phe) | Native β-sheet content | Stabilization of β-sheet stacking via van der Waals forces. frontiersin.org |
| m-FF Variant | meta-Fluorophenylalanine (m-FF) | Minimal impact on secondary structure. frontiersin.org | Potential for altered electronic interactions due to increased electronegativity. frontiersin.org |
Investigation of Beta-Hairpin Turn Formation
β-hairpins are fundamental supersecondary structural motifs found in many globular proteins and are key elements in protein folding pathways and protein-protein interactions. A β-hairpin consists of two antiparallel β-strands connected by a short loop or turn. The stability of a β-hairpin is governed by a complex interplay of forces, including inter-strand hydrogen bonds, the conformational propensity of the turn sequence, and cross-strand side-chain interactions. tulane.edu
Aromatic interactions, such as π-π stacking between phenylalanine, tyrosine, or tryptophan residues on opposing strands, are known to be particularly stabilizing for β-hairpin structures. researchgate.net The introduction of a fluorinated phenylalanine, such as Phe(2-F), can modulate these crucial aromatic interactions. The electronic properties of the phenyl ring are altered by the electronegative fluorine, which can change the nature of the π-π stacking from a traditional quadrupole-quadrupole interaction to a more favorable dipole-dipole or dipole-quadrupole interaction.
Furthermore, the conformational preferences of the amino acid in the turn sequence are critical for nucleating the hairpin fold. While studies on Phe(2-F) in β-turns are not widely available, research on fluorinated proline residues demonstrates the power of fluorination to control backbone torsion angles. mdpi.com For example, the stereospecific incorporation of fluoroproline can strongly favor either the cis or trans amide bond conformation, which in turn can pre-organize the peptide backbone to favor hairpin formation. mdpi.com This principle suggests that the specific conformational constraints imposed by the ortho-fluoro substitution in Phe(2-F) could similarly influence the propensity of a peptide sequence to adopt a β-hairpin turn.
The table below outlines key interactions that stabilize β-hairpin structures and the potential influence of incorporating a Phe(2-F) residue.
| Stabilizing Factor | Description | Potential Impact of Phe(2-F) Incorporation |
|---|---|---|
| Turn Sequence | The amino acid sequence in the loop region has an intrinsic propensity to form a reverse turn, nucleating the fold. tulane.edu | The steric and electronic influence of the ortho-fluoro group could alter the local conformational preference, potentially favoring or disfavoring the required turn geometry. |
| Cross-Strand Aromatic Interactions | Pairs of aromatic residues on opposite strands can form stabilizing π-π stacking interactions. researchgate.net | The altered electrostatic potential of the fluorinated phenyl ring may enhance stacking interactions compared to a non-fluorinated ring. |
| Hydrophobic Interactions | Hydrophobic side chains cluster together, contributing to the overall stability of the folded hairpin structure. tulane.edu | The increased hydrophobicity of the fluorinated side chain can strengthen the hydrophobic core of the hairpin. |
| Backbone Hydrogen Bonds | A network of hydrogen bonds between the two antiparallel strands provides the defining feature of the β-sheet portion of the hairpin. | The electron-withdrawing effect of the fluorine atom could subtly modulate the strength of adjacent backbone hydrogen bonds. mdpi.com |
Intermolecular Interactions and Molecular Recognition Modulated by Fmoc Phe 2 F Oh
Protein-Ligand Binding Affinity and Specificity
The introduction of 2-fluorophenylalanine into a peptide ligand can have a profound impact on its binding affinity and specificity for a target protein. chemimpex.comchemimpex.com Fluorine's high electronegativity and relatively small van der Waals radius compared to other halogens allow for subtle yet significant modifications of the ligand's physicochemical properties without introducing major steric hindrance. nih.gov These modifications can fine-tune the intricate network of non-covalent interactions that govern the formation of a stable protein-ligand complex.
Research into fluorinated amino acids has shown that their incorporation can enhance the stability and reactivity of peptides, making them valuable in the development of peptide-based drugs and in the study of protein interactions. chemimpex.com The unique properties imparted by the fluorine atom can lead to improved binding affinities. chemimpex.com
Role of Fluorine in Modulating Hydrophobic Interactions and Van der Waals Forces
Hydrophobic interactions and van der Waals forces are fundamental to molecular recognition within protein binding pockets. The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine alters the nature of these interactions. Fluorinated aromatic amino acids can exhibit increased hydrophobicity, which may enhance binding affinity. nih.gov
Computational studies and experimental data on various fluorinated phenylalanine analogs have provided insights into these effects. For instance, in studies of phenylalanyl-tRNA synthetase, van der Waals interactions were shown to favor p-fluorophenylalanine, indicating the nuanced role of fluorine's position. caltech.edu While direct comparative data for 2-fluorophenylalanine is often presented in the context of a series of fluorinated analogs, the principles suggest that the ortho-fluorine atom in Fmoc-Phe(2-F)-OH would similarly influence local hydrophobic and van der Waals contacts. The electron-withdrawing nature of fluorine can also affect the polarizability of the aromatic ring, thereby modulating van der Waals interactions with the protein environment.
A study on the self-assembly of Fmoc-Phe derivatives highlighted that hydrophobic and π-π interactions are key drivers. researchgate.net While not specific to protein-ligand binding, this underscores the importance of these forces in systems containing fluorinated phenylalanine.
Electronic Effects of Fluorine on Hydrogen Bonding and Electrostatic Interactions
The strong electronegativity of the fluorine atom in this compound significantly alters the electronic distribution of the phenyl ring, influencing its ability to participate in hydrogen bonding and electrostatic interactions. While the C-F bond itself is a weak hydrogen bond acceptor, the presence of fluorine can modulate the acidity of nearby C-H bonds, potentially strengthening C-H···π or C-H···O interactions. frontiersin.orgrsc.org
Cryogenic infrared spectroscopy studies on protonated ortho-fluorophenylalanine have revealed the formation of exceptionally short NH+···F hydrogen bonds, indicating a direct and strong interaction between the ammonium (B1175870) group and the ortho-fluorine. rsc.org This intramolecular interaction can influence the conformation of the amino acid and, consequently, its intermolecular interactions within a binding site.
Furthermore, the electron-withdrawing effect of the ortho-fluorine can create a more positive electrostatic potential on the hydrogen atoms of the phenyl ring, which can enhance interactions with electron-rich regions of a protein. nih.govacs.org This modulation of the electrostatic profile is a key mechanism by which 2-fluorophenylalanine can alter binding affinity and specificity. In some cases, the introduction of a polar C-F bond can lead to favorable dipolar interactions within a hydrophobic binding pocket. mdpi.com
| Interaction Type | Effect of 2-Fluoro Substitution | References |
| Hydrophobic Interactions | Can be enhanced due to the properties of fluorinated aromatic rings. | nih.gov |
| Van der Waals Forces | Modulated by changes in polarizability and surface electrostatics. | caltech.edunih.gov |
| Hydrogen Bonding | Weak C-F hydrogen bond acceptor; can form strong intramolecular NH+···F bonds. | rsc.org |
| Electrostatic Interactions | Alters the electrostatic potential of the phenyl ring, potentially enhancing interactions. | nih.govacs.org |
Cation-π Interactions in Fluorinated Phenylalanine Systems
Cation-π interactions, which occur between a cation and the electron-rich face of an aromatic ring, are crucial for stabilizing protein structures and ligand binding. nih.gov The introduction of an electron-withdrawing fluorine atom onto the phenyl ring generally weakens its ability to engage in cation-π interactions. mdpi.comrsc.org
Protein-Protein Interaction Modulation
The incorporation of this compound into peptides can serve as a strategy to modulate protein-protein interactions (PPIs). nih.gov PPIs are often mediated by large, relatively flat interfaces, and introducing subtle changes through fluorination can disrupt or enhance these interactions. nih.gov The altered conformational preferences and interaction profiles of peptides containing 2-fluorophenylalanine can lead to the design of inhibitors or stabilizers of specific protein complexes.
Fluorinated amino acids are recognized as valuable tools for influencing protein folding and protein-protein interactions. nih.gov The effect of incorporating fluorinated phenylalanine depends on the specific location and the number of fluorine atoms. nih.gov Research on the Mpp8 chromodomain, for example, showed that replacing a key phenylalanine with fluorophenylalanines significantly impaired its binding to a histone peptide, highlighting the critical role of the aromatic residue's electronic properties in the interaction. rsc.orgnih.gov While this study used various fluorinated phenylalanines, it underscores the potential of a single ortho-fluorine to modulate such interactions. The introduction of fluorine can also be used to study the mechanisms of protein aggregation. nih.gov
Membrane-Peptide Interactions and Permeability
The ability of a peptide to interact with and permeate cell membranes is often a critical factor for its biological activity, especially for intracellular drug targets. nih.gov The incorporation of fluorinated amino acids like 2-fluorophenylalanine can influence these properties. nih.gov Fluorination can increase the hydrophobicity and metabolic stability of peptides, which are factors that can affect membrane interactions and permeability. nih.govmdpi.com
Advanced Applications in Bio Inspired Materials and Self Assembly
Design and Fabrication of Fmoc-Phe(2-F)-OH Based Hydrogels
Hydrogels derived from this compound are a class of low-molecular-weight gels (LMWGs) that form through the spontaneous self-assembly of the constituent molecules in an aqueous environment. mdpi.com The design of these materials hinges on the amphiphilic nature of the Fmoc-amino acid, which possesses a large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and a more hydrophilic amino acid portion with a terminal carboxylic acid. frontiersin.org This structure facilitates the creation of three-dimensional nanofibrillar networks that entrap large amounts of water, resulting in a self-supporting gel. frontiersin.orgacs.org The presence of fluorine on the phenyl ring adds another layer of control, modifying the intermolecular interactions that govern the assembly process. nih.govmdpi.com The fabrication of these hydrogels is typically achieved by triggering a transition from a soluble state to an assembled, gelled state using external stimuli. mdpi.com
The self-assembly of fluorinated Fmoc-peptides like this compound is a complex process driven by a combination of non-covalent interactions. frontiersin.orgnih.govrsc.org The synergy between these forces dictates the formation and stability of the resulting nanofibrillar structures. researchgate.net
π-π Stacking: The bulky, aromatic Fmoc group is a primary driver for self-assembly. acs.orgnih.govrsc.org These groups from adjacent molecules stack upon one another, creating strong, stabilizing π-π interactions that promote the formation of elongated fibrillar structures. frontiersin.orgresearchgate.net The fluorinated phenyl ring of the phenylalanine residue also participates in these aromatic interactions. researchgate.net
Hydrophobic Interactions: The significant hydrophobicity of both the Fmoc group and the phenyl ring causes the molecules to aggregate in an aqueous solution, minimizing their contact with water molecules. acs.orgnih.gov This hydrophobic collapse is a crucial initial step in the nucleation and growth of self-assembled fibers. frontiersin.org
Hydrogen Bonding: The peptide backbone, with its amide and carboxylic acid functionalities, provides sites for extensive intermolecular hydrogen bonding. nih.govresearchgate.net This directional bonding, often resulting in the formation of β-sheet-like arrangements, provides structural integrity and directionality to the growing fibers, locking the molecules into a stable, ordered network. nih.gov
Fluorine-Specific Interactions: The introduction of a highly electronegative fluorine atom creates a significant dipole moment in the C-F bond and can lead to unique electrostatic and fluorous interactions. nih.govrsc.org These can include C/O–H···F–C hydrogen bonds, which further modulate the packing and morphology of the supramolecular assemblies. researchgate.netresearchgate.net
Table 1: Key Intermolecular Forces in the Self-Assembly of this compound
| Interaction Type | Contributing Molecular Moieties | Role in Self-Assembly |
| π-π Stacking | Fluorenyl groups, Phenyl rings | Drives initial aggregation and stabilizes the core of the nanofibers. nih.govresearchgate.netrsc.org |
| Hydrophobic Interactions | Fluorenyl group, Phenyl ring | Promotes aggregation in aqueous media to minimize water contact. frontiersin.orgacs.org |
| Hydrogen Bonding | Amide backbone, Carboxylic acid terminals | Provides structural rigidity and directional order, often forming β-sheet structures. nih.govnih.gov |
| Fluorous Interactions | C-F bond on the phenyl ring | Modulates packing, stability, and morphology through unique electrostatic forces and weak hydrogen bonds. nih.govresearchgate.net |
The precise position of the fluorine atom on the phenylalanine ring has a profound impact on the kinetics of self-assembly and the morphology of the resulting hydrogel. nih.gov Studies comparing mono-halogenated Fmoc-Phe derivatives have revealed distinct structure-property relationships. nih.gov
For mono-fluorinated Fmoc-Phe, there is a strong positional dependence on gelation kinetics, with the rate increasing in the order: ortho (2-F) < meta (3-F) < para (4-F) . nih.gov This indicates that this compound assembles more slowly than its isomers. This slower assembly is associated with the formation of larger, thicker fibrils. nih.gov While seemingly counterintuitive, the rapid formation of finer fibrils (as seen with the para isomer) leads to a higher density of entanglements, creating a stable gel. nih.gov Conversely, the larger fibrils formed by the ortho isomer assemble into bundles that are less entangled, resulting in a mechanically weaker gel. nih.gov
Consequently, the mechanical stiffness (storage modulus) of the resulting hydrogels also follows a positional trend, which has been reported as meta > ortho > para . mdpi.com This suggests that while this compound does not form the most rigid gel among the mono-fluorinated isomers, it is mechanically stiffer than the para-substituted version. mdpi.com The degree of substitution, such as in pentafluorophenylalanine (F₅-Phe), further alters these properties, often leading to very rapid gelation due to the combined influence of fluorous and altered aromatic interactions. researchgate.netacs.org
Table 2: Effect of Fluorine Position on Fmoc-Phe Hydrogel Properties
| Compound | Fluorine Position | Relative Gelation Rate | Resulting Fibril Morphology | Relative Gel Stiffness (Storage Modulus) |
| This compound | ortho | Slowest | Thicker, bundled fibrils nih.gov | Intermediate mdpi.com |
| Fmoc-Phe(3-F)-OH | meta | Intermediate | Intermediate fibrils nih.gov | Stiffest nih.govmdpi.com |
| Fmoc-Phe(4-F)-OH | para | Fastest | Thinner, highly entangled fibrils nih.gov | Weakest mdpi.com |
The transition from a solution of individual this compound molecules to a macroscopic hydrogel can be precisely controlled by altering the properties of the solvent. mdpi.com Two primary methods are employed:
pH-Induced Gelation (pH Switch): This common technique involves dissolving the Fmoc-amino acid at an elevated pH (e.g., pH 10.5), where the carboxylic acid terminal is deprotonated (-COO⁻), ensuring solubility and preventing aggregation through electrostatic repulsion. mdpi.comnih.gov Gelation is then triggered by progressively lowering the pH, often through the addition of an acid like HCl or the slow hydrolysis of glucono-δ-lactone (GdL). mdpi.comnih.gov As the pH drops, the carboxylate is protonated (-COOH), neutralizing the charge and allowing the non-covalent interactions of π-stacking and hydrogen bonding to dominate, leading to fiber formation and gelation. mdpi.com
Solvent-Induced Gelation (Solvent Switch): In this method, the Fmoc-peptide is first dissolved at a high concentration in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, where it is highly soluble. mdpi.comnih.govmdpi.com The self-assembly process and subsequent gelation are initiated by the addition of water or an aqueous buffer. mdpi.commdpi.com This "solvent switch" creates an environment that is unfavorable for the hydrophobic portions of the molecule, driving their aggregation into a stable, water-entangled fibrillar network. nih.gov The choice of organic solvent can influence the final morphology and mechanical properties of the hydrogel. nih.gov
Influence of Fluorine Position and Substitution Degree on Self-Assembly Kinetics and Morphology
Functionalization of Fluorinated Peptide Self-Assemblies for Biomedical Scaffolds
The self-assembled nanofibrillar networks of this compound are not merely structural materials; they serve as functionalizable scaffolds for a variety of biomedical applications. mdpi.comacs.org Their inherent biocompatibility, combined with a structure that mimics the native extracellular matrix (ECM), makes them ideal candidates for advanced medical technologies. mdpi.comjpt.com The scaffolds can be functionalized by co-assembling the primary building block with other peptide sequences, such as the cell-adhesion motif RGD, or by physically entrapping bioactive molecules within the fiber network during gelation. mdpi.com
The porous, three-dimensional network of this compound hydrogels is perfectly suited for the encapsulation and subsequent controlled release of therapeutic agents. mdpi.com Bioactive molecules, ranging from small-molecule drugs to larger biomolecules, can be physically entrapped within the hydrogel matrix as it forms. mdpi.combeilstein-journals.org
This encapsulation protects the therapeutic payload from premature degradation and allows for its sustained release over time as the drug diffuses through the network or as the scaffold biodegrades. rsc.orgresearchgate.net The release kinetics can be tuned by modifying the properties of the hydrogel, such as the concentration of the gelator, which affects the density and porosity of the fibrillar network. rsc.org Studies on similar Fmoc-phenylalanine hydrogels have demonstrated the successful encapsulation and release of antibiotics and anticancer drugs like camptothecin (B557342) and Bortezomib, highlighting the potential of this compound hydrogels as effective drug delivery vehicles. mdpi.combeilstein-journals.orgresearchgate.net
In tissue engineering, the goal is to create scaffolds that support cell attachment, proliferation, and differentiation to promote the repair and regeneration of damaged tissues. mdpi.com Hydrogels formed from this compound and its analogues are highly promising for this application. researchgate.net The nanofibrous architecture closely resembles that of the natural ECM, providing a biomimetic environment for cells. mdpi.comjpt.com
Research on hydrogels made from halogenated Fmoc-phenylalanine has shown that these scaffolds can effectively support the adhesion and growth of cells, such as 3T3 fibroblasts. researchgate.net The biocompatibility of the peptide-based material ensures that it does not elicit a significant immune response. mdpi.com By co-assembling this compound with bioactive peptide signals (e.g., Fmoc-RGD), it is possible to create scaffolds that actively promote specific cellular responses, guiding tissue formation. mdpi.com This makes these materials highly adaptable platforms for applications in wound healing and the regeneration of various tissues. researchgate.net
Computational Chemistry and Modeling of Fmoc Phe 2 F Oh Derivatives
Molecular Dynamics Simulations for Conformational Sampling and Interaction Prediction
Molecular dynamics (MD) simulations serve as a "computational microscope," allowing for the detailed examination of the dynamic behavior of Fmoc-Phe(2-F)-OH and its derivatives in various environments. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a rich dataset on conformational dynamics and intermolecular interactions.
In the context of this compound, MD simulations are instrumental in:
Interaction Prediction: MD simulations can predict how this compound molecules interact with each other and with their environment, such as solvent molecules or a biological receptor. mdpi.com These simulations can quantify the strength and nature of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, which are critical for processes like self-assembly and ligand binding. The electronegative fluorine atom can alter the charge distribution of the aromatic ring, potentially modulating π-π stacking interactions and introducing the possibility of C-H···F hydrogen bonds. Simulations can elucidate the role of these interactions in the stability and morphology of self-assembled structures. researchgate.net For example, MD simulations have been used to analyze the spontaneous phase-transition of double fluorinated Fmoc-Phe derivatives, highlighting the effect of the fluorination pattern on the self-assembly process. researchgate.net
The following table summarizes key parameters and potential findings from MD simulations of this compound:
| Simulation Parameter | Objective | Potential Insights for this compound |
| Force Field | Defines the potential energy of the system | AMBER, GROMACS, or CHARMM force fields can be used, with specific parameters for the fluorinated residue. |
| Solvent Model | Simulates the aqueous environment | Explicit water models (e.g., TIP3P, SPC/E) are crucial for accurately capturing hydration effects. |
| Simulation Time | Duration of the simulation | Nanosecond to microsecond-scale simulations are often required to sample significant conformational changes and assembly events. |
| Analysis Metrics | Quantifies molecular behavior | Root Mean Square Deviation (RMSD), Radius of Gyration, hydrogen bond analysis, and radial distribution functions. |
Quantum Chemical Calculations of Electronic Effects and Bond Properties
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of a molecule. These methods are particularly useful for understanding the intrinsic properties of this compound that arise from the introduction of the fluorine atom.
Key applications of QC calculations for this compound include:
Analysis of Electronic Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect on the phenyl ring. QC methods, such as Density Functional Theory (DFT), can precisely map the resulting changes in the electron density distribution. This includes calculating atomic charges and the molecular electrostatic potential (MEP), which reveals regions of positive and negative potential on the molecule's surface. The altered quadrupole moment of the fluorinated ring can significantly impact π-π stacking interactions, a key driving force in the self-assembly of Fmoc-amino acids. researchgate.net
Calculation of Bond Properties: QC calculations can determine bond lengths, bond angles, and vibrational frequencies. For this compound, this can provide insight into how the fluorine substitution affects the geometry of the phenyl ring and the strength of adjacent bonds. Furthermore, techniques like Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and the delocalization of electron density, offering a deeper understanding of the electronic communication between the fluorine atom and the rest of the molecule. A quantum chemical approach has been used to understand halogenation in peptide hydrogels, demonstrating that the position of the halogen substituent influences gel rigidity. rsc.orgresearchgate.net
The table below presents examples of properties of this compound that can be investigated using quantum chemical calculations:
| Quantum Chemical Method | Property Investigated | Significance for this compound |
| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Visualizes the electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |
| DFT | Atomic Charges (e.g., Mulliken, NBO) | Quantifies the electron-withdrawing effect of the fluorine atom on the phenyl ring. |
| DFT with Energy Decomposition Analysis | Stacking Interaction Energies | Decomposes the forces (electrostatic, dispersion, etc.) governing the interaction between two this compound molecules. researchgate.net |
| Ab initio methods (e.g., MP2) | Rotational Energy Barriers | Determines the energetic cost of side-chain rotation, revealing conformational preferences. |
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. While specific docking studies for this compound are not extensively reported, the methodology is well-established for peptide-based ligands. nih.govdovepress.com
For a peptide incorporating this compound, docking studies could be employed to:
Predict Binding Modes: Docking algorithms sample a vast number of possible binding poses of the peptide within the active or allosteric site of a target protein, scoring each pose based on its energetic favorability. This can reveal how the 2-fluorophenyl side chain orients itself to maximize favorable interactions with the receptor's amino acid residues.
Estimate Binding Affinity: The scoring functions used in docking can provide an estimate of the binding affinity (e.g., in the form of a binding energy or an inhibitory constant, Ki). By comparing the docking scores of a peptide containing this compound with its non-fluorinated counterpart, one can hypothesize about the impact of the fluorine substitution on binding potency.
Identify Key Interactions: Docking results can be visualized to identify specific interactions, such as hydrogen bonds, hydrophobic contacts, or halogen bonds, between the ligand and the target. The ortho-fluorine atom can potentially form a halogen bond with an electron-rich atom (like an oxygen or sulfur) in the protein's binding pocket, an interaction not possible with the parent phenylalanine.
The following table outlines a typical workflow for a docking study involving a peptide containing this compound:
| Docking Stage | Description | Tools and Considerations |
| Receptor Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogen atoms and assigning charges. | The protonation states of ionizable residues are critical and should be carefully considered. |
| Ligand Preparation | A 3D model of the this compound-containing peptide is generated and its energy is minimized. | The initial conformation of the peptide can influence the docking outcome. |
| Docking Simulation | The ligand is placed in the defined binding site of the receptor, and a search algorithm explores different orientations and conformations. | Software like AutoDock Vina or GOLD is commonly used. d-nb.info |
| Pose Analysis and Scoring | The resulting binding poses are ranked using a scoring function, and the top-ranked poses are analyzed for key interactions. | Visual inspection of the docked poses is crucial for identifying chemically meaningful interactions. |
Predictive Modeling of Self-Assembly Behavior and Supramolecular Architecture
The self-assembly of Fmoc-amino acids into supramolecular structures like nanofibers, ribbons, and hydrogels is a hallmark of this class of molecules. rsc.orgrsc.org Computational modeling plays a crucial role in predicting and understanding the formation of these complex architectures from individual this compound monomers.
Predictive modeling in this area often involves:
All-Atom MD Simulations of Pre-assembled Structures: Once a plausible model of a small assembly (e.g., a nanofiber fragment) is constructed, all-atom MD simulations can be used to refine the structure and analyze its stability and dynamics in detail. acs.org These simulations can reveal the specific arrangement of molecules within the assembly, such as the nature of the π-π stacking of the fluorenyl and 2-fluorophenyl groups and the hydrogen-bonding network between the peptide backbones. nih.gov
Correlation with Experimental Data: The results of these simulations, such as the predicted diameter of a nanofiber or the spacing between stacked aromatic groups, can be directly compared with experimental data from techniques like Transmission Electron Microscopy (TEM) and X-ray diffraction. This synergy between modeling and experiment is powerful for building accurate models of supramolecular architectures. Studies on fluorinated Fmoc-Phe derivatives have shown that the fluorination pattern has a significant effect on the self-assembly process and the resulting material properties. researchgate.netresearchgate.net
The following table highlights how predictive modeling can be applied to understand the self-assembly of this compound:
| Modeling Approach | Focus | Predicted Properties |
| Coarse-Grained MD | Large-scale aggregation and morphology | Prediction of whether monomers form spherical micelles, elongated fibers, or other shapes. |
| All-Atom MD of Nanofibers | Fine details of intermolecular packing | Precise arrangement of Fmoc groups (π-stacking), orientation of 2-fluorophenyl side chains, and hydrogen bond patterns. rsc.org |
| Free Energy Calculations | Thermodynamic stability of assemblies | Calculation of the potential of mean force (PMF) for dimerization or fiber elongation to quantify the driving forces for assembly. |
| Quantum Chemistry | Dimer interaction energies | Accurate calculation of the interaction energy between two this compound molecules in various orientations. researchgate.net |
Therapeutic and Diagnostic Potential of Fmoc Phe 2 F Oh Derivatives
Peptide-Based Drug Design and Optimization
The introduction of 2-fluorophenylalanine into peptide sequences is a valuable strategy for optimizing drug candidates. chemimpex.comnih.gov This modification can lead to peptides with improved efficacy, selectivity, and pharmacological properties. chemimpex.com
Improvement of Metabolic Stability and Proteolytic Resistance
A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The inclusion of unnatural amino acids like 2-fluorophenylalanine can enhance metabolic stability. nih.govchemimpex.com The carbon-fluorine bond is exceptionally strong, and the fluorine atom can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in vivo. nih.govbeilstein-journals.org While the incorporation of some fluorinated phenylalanines, such as p-fluorophenylalanine, has been shown to sometimes increase susceptibility to protease digestion, the specific positioning of the fluorine atom is a critical determinant of its effect. researchgate.net The steric bulk of the ortho-fluorine in 2-fluorophenylalanine can disrupt the recognition motifs required for enzymatic cleavage, thus conferring resistance to proteolysis. mdpi.comgoogle.com
Enhanced Bioavailability and Membrane Permeability
The bioavailability of peptide drugs is often limited by their poor membrane permeability. tandfonline.com The introduction of fluorine can increase the lipophilicity of a peptide, a property that generally aids in passive diffusion across cellular membranes. mdpi.com By replacing a hydrogen atom with fluorine, the electronic properties of the aromatic ring are altered, which can influence interactions with biological membranes. nih.govbeilstein-journals.org This enhanced permeability can lead to improved absorption and distribution of the peptide therapeutic. However, it is important to note that very high lipophilicity can sometimes lead to poor aqueous solubility and nonspecific binding.
Modulators of Enzymatic Activity
Peptides containing 2-fluorophenylalanine can act as modulators of enzymatic activity. chemimpex.comnih.gov The altered electronic nature of the fluorinated aromatic ring can lead to modified binding interactions with the active site of an enzyme. nih.gov This can result in either enhanced or inhibited enzymatic function, depending on the specific interactions. For example, the incorporation of fluorinated phenylalanines has been shown to alter the substrate specificity and catalytic activity of enzymes like histone acetyltransferases and 1,2-catechol dioxygenase. frontiersin.orgnih.gov In some cases, the increased stability of the peptide-enzyme complex due to the fluorinated residue can lead to altered enzymatic activity. nih.gov
Bioisosteric Replacement Strategies in Medicinal Chemistry
In medicinal chemistry, bioisosteric replacement involves substituting an atom or a group of atoms in a biologically active compound with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. 2-Fluorophenylalanine is often used as a bioisostere for phenylalanine. mdpi.comfrontiersin.org The fluorine atom is similar in size to a hydrogen atom, but its high electronegativity significantly alters the electronic properties of the phenyl ring. nih.gov This substitution can lead to changes in conformation, receptor binding affinity, and metabolic stability, often resulting in a more potent and selective drug candidate. nih.govbeilstein-journals.org
Development of Imaging Probes (e.g., 19F NMR for imaging, 18F PET applications)
The unique properties of fluorine make it an excellent candidate for the development of imaging probes. chemimpex.comnih.gov The stable isotope ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, making it highly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Incorporating 2-fluorophenylalanine into peptides allows for site-specific ¹⁹F NMR studies to probe protein structure, dynamics, and ligand interactions with minimal perturbation to the native structure. acs.orgacs.org
Furthermore, the radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govoncotarget.comnih.gov Peptides labeled with ¹⁸F, by incorporating ¹⁸F-2-fluorophenylalanine, can be used as tracers to visualize and quantify biological processes, such as tumor metabolism. nih.govoncotarget.comresearchgate.net For instance, 2-[¹⁸F]fluorophenylalanine has shown promise as a PET tracer for imaging cerebral tumors, exhibiting high uptake in tumor cells and good in vivo stability. researchgate.net
Table 1: Comparison of Imaging Applications for Fluorinated Phenylalanine Derivatives
| Imaging Modality | Isotope | Key Advantages of Using 2-Fluorophenylalanine | Representative Applications |
|---|---|---|---|
| ¹⁹F NMR | ¹⁹F | High sensitivity and natural abundance. Minimal structural perturbation. Provides information on protein conformation and dynamics. acs.orgacs.org | Studying protein-ligand interactions. acs.org Assessing conformational changes in proteins. acs.org |
| PET | ¹⁸F | Allows for non-invasive, quantitative in vivo imaging. High sensitivity for detecting picomolar concentrations of the tracer. nih.govnih.gov | Tumor imaging and staging. nih.govoncotarget.comresearchgate.net Assessing metabolic activity in tissues. nih.govoncotarget.com |
Anti-infective and Anti-cancer Applications of Modified Peptides
The modification of peptides with 2-fluorophenylalanine can enhance their potential as anti-infective and anti-cancer agents. mdpi.comfrontiersin.org The increased metabolic stability and altered conformational properties of these modified peptides can lead to improved efficacy against pathogens and cancer cells. nih.govmdpi.commdpi.com For example, the substitution of phenylalanine with a fluorinated analog in certain peptide sequences has been shown to enhance their antimicrobial and antitumor activities. mdpi.com The ability of these peptides to disrupt the cell membranes of bacteria and cancer cells is a key mechanism of their action. mdpi.comfrontiersin.org
Table 2: Investigated Biological Activities of Peptides Containing Fluorinated Phenylalanine
| Application Area | Mechanism of Action | Example of Modified Peptide's Role |
|---|---|---|
| Anti-infective | Membrane disruption of bacterial cells. mdpi.com | Enhanced potency against various bacterial strains, including multidrug-resistant ones. mdpi.com |
| Anti-cancer | Induction of apoptosis or necrosis in cancer cells, often through membrane disruption. mdpi.comfrontiersin.org | Increased cytotoxicity towards various cancer cell lines. mdpi.com |
Conclusion and Future Perspectives
Summary of Key Research Advances
Research into Fmoc-Phe(2-F)-OH has led to significant progress in peptide chemistry and drug discovery. The incorporation of this fluorinated amino acid can enhance the metabolic stability of peptides, a crucial factor for developing effective therapeutics. ontosight.aichemimpex.com The fluorine atom's high electronegativity and small size can alter the electronic properties and conformation of the peptide backbone, influencing binding affinity and selectivity for biological targets. fu-berlin.denih.gov
Key advancements include the use of this compound in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group allows for sequential and controlled addition of amino acids to a growing peptide chain. ontosight.airesearchgate.net This methodology has facilitated the creation of peptides with improved pharmacokinetic profiles. chemimpex.com Furthermore, studies have shown that fluorination can modulate the hydrophobicity and pKa of the amino acid side chain, affecting protein folding and stability. fu-berlin.deresearchgate.net The ability of Fmoc-protected amino acids, including fluorinated derivatives, to self-assemble into hydrogels has also been a significant area of research, with potential applications in tissue engineering and drug delivery. researchgate.net
Emerging Methodologies and Interdisciplinary Opportunities
The synthesis and application of this compound are benefiting from new and improved methodologies. Advances in fluorination chemistry are providing more efficient and stereoselective routes to synthesize fluorinated amino acids. mdpi.com Modern peptide synthesis techniques, including the use of sophisticated coupling reagents and automated synthesizers, are making the incorporation of this compound into complex peptides more routine and accessible. researchgate.net
The unique properties of fluorine also open up interdisciplinary research avenues. The presence of the ¹⁹F isotope provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy studies, allowing for detailed investigation of peptide conformation, dynamics, and interactions with other molecules without the background noise typical of ¹H-NMR. nih.gov This creates opportunities for collaboration between chemists, biochemists, and structural biologists. Moreover, the application of fluorinated peptides extends into materials science, where the self-assembly properties of Fmoc-amino acid derivatives are being exploited to create novel biomaterials such as hydrogels. nih.govmdpi.com These materials have potential uses in 3D cell culture and as vehicles for controlled drug release. beilstein-journals.org
Future Directions in the Design and Application of this compound Containing Biomolecules
The future of biomolecules containing this compound is promising, with several exciting directions for research and development.
Rational Drug Design: A deeper understanding of how fluorine substitution influences peptide structure and function will enable the rational design of more potent and selective therapeutic peptides. chemimpex.com By strategically placing this compound within a peptide sequence, researchers can fine-tune its binding properties to target specific receptors or enzymes involved in disease. chemimpex.commdpi.com This approach holds potential for developing new treatments for a wide range of conditions.
Advanced Biomaterials: The self-assembling properties of this compound and related compounds will continue to be explored for the creation of advanced biomaterials. rsc.orgresearchgate.net Future work may focus on developing hydrogels with precisely controlled mechanical properties, biodegradability, and stimuli-responsive behavior for applications in regenerative medicine and targeted drug delivery. mdpi.comresearchgate.net
Protein Engineering: The incorporation of this compound into larger proteins offers a way to enhance their stability and function. researchgate.net This could be particularly valuable for industrial enzymes, improving their robustness for use in challenging process conditions. Methods for site-specific incorporation of non-canonical amino acids into proteins are becoming more sophisticated, paving the way for the creation of novel biocatalysts and therapeutic proteins with enhanced properties.
Diagnostic Tools: The use of ¹⁹F NMR and potentially positron emission tomography (PET) imaging with ¹⁸F-labeled analogues opens up possibilities for developing new diagnostic agents. nih.gov Peptides containing this compound could be designed to bind to specific disease markers, allowing for non-invasive imaging and diagnosis.
Q & A
Q. What are the recommended storage and handling protocols for Fmoc-Phe(2-F)-OH to ensure stability during peptide synthesis?
this compound should be stored at 2–8°C in a dry environment to prevent hydrolysis of the Fmoc group and degradation of the fluorinated side chain. Handling requires protective gloves, masks, and eyewear to avoid skin contact or inhalation, as recommended for fluorinated aromatic compounds. Post-experiment waste must be segregated and disposed of via certified hazardous waste protocols .
Q. How can researchers verify the purity and identity of this compound prior to use in solid-phase peptide synthesis (SPPS)?
Analytical methods include:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ expected at 405.425 Da for this compound).
- NMR : Characterize the 2-fluoro substituent via ¹⁹F NMR (δ ~-120 ppm for aromatic fluorine) and ¹H NMR for backbone protons .
Q. What are the critical parameters for dissolving this compound in SPPS-compatible solvents?
The compound is typically dissolved in dimethylformamide (DMF) or dichloromethane (DCM) at concentrations of 0.1–0.3 M. Pre-activation with coupling reagents (e.g., HBTU/HOBt) for 5–10 minutes enhances reactivity. Avoid prolonged exposure to basic conditions to prevent premature Fmoc deprotection .
Advanced Research Questions
Q. What strategies improve coupling efficiency of this compound in sterically hindered peptide sequences?
- Double Coupling : Perform two sequential couplings with fresh reagents to overcome steric hindrance from the 2-fluoro group.
- Microwave-Assisted SPPS : Apply controlled microwave heating (50°C, 10–15 W) to enhance reaction kinetics.
- Alternative Coupling Reagents : Use COMU or PyAOP instead of HBTU for higher efficiency in bulky residues .
Q. How does the ortho-fluoro substituent influence peptide secondary structure, and how can this be analyzed?
The 2-fluoro group introduces steric and electronic effects that stabilize β-sheet or α-helix conformations by restricting side-chain rotation. Analytical techniques include:
Q. What are the challenges in synthesizing this compound, and how can side reactions be minimized?
Key challenges include:
- Fluorine-Induced Electronic Effects : The electron-withdrawing fluorine can reduce nucleophilicity of the amino group. Pre-activation with 1–2 equivalents of DIPEA mitigates this.
- Byproduct Formation : Trace diketopiperazine (DKP) formation during SPPS is minimized by using low-loading resins (0.2–0.4 mmol/g) and shorter coupling times.
- Purification : Reverse-phase HPLC with 0.1% TFA in the mobile phase effectively separates unreacted starting material .
Q. How does this compound compare to its para-fluoro (4-F) and meta-substituted analogs in peptide stability and bioactivity?
- Stability : The 2-F substituent increases metabolic stability compared to 4-F due to reduced accessibility to proteases.
- Bioactivity : Ortho-fluoro analogs often exhibit enhanced receptor binding in kinase inhibitors or GPCR-targeting peptides due to steric complementarity. Comparative studies require SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity measurements .
Methodological Considerations
Q. What orthogonal protection strategies are compatible with this compound in multi-step syntheses?
- Acid-Labile Groups : Use tert-butyl (tBu) or trityl (Trt) protections for side chains, removable with TFA.
- Photocleavable Groups : Incorporate NVOC (nitroveratryloxycarbonyl) for light-sensitive deprotection.
- Dual Deprotection : Combine Fmoc removal (piperidine/DMF) with selective cleavage of Alloc groups (Pd⁰ catalysis) for sequential assembly .
Q. How can researchers troubleshoot low yields during this compound incorporation into hydrophobic peptide segments?
- Solvent Optimization : Add 10% (v/v) NMP to DMF to improve solubility of hydrophobic intermediates.
- Resin Swelling : Pre-swell resins in DCM for 30 minutes before coupling.
- Real-Time Monitoring : Use Kaiser or chloranil tests to confirm coupling completion before proceeding .
Data Contradictions and Resolutions
Q. Why do reported melting points for this compound vary across literature, and how should this be addressed?
Variations (e.g., 180–189°C vs. 184–189°C) arise from differences in purity, crystalline forms, or measurement techniques. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
